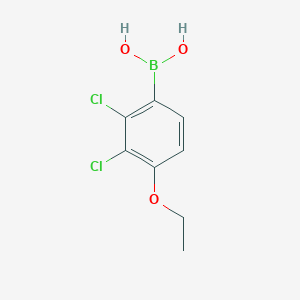

2,3-Dichloro-4-ethoxyphenylboronic acid

Description

Significance of Arylboronic Acids as Synthetic Intermediates and Reagents

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in carbon-carbon bond-forming reactions. libretexts.org They are valued for being generally stable, crystalline solids that are often less toxic and more environmentally benign than many other organometallic reagents. nih.gov

The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgharvard.edu This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound with an organohalide. It has become an indispensable method for the synthesis of biaryls, a structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.netmdpi.com The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. udel.edu Beyond the Suzuki coupling, arylboronic acids serve as versatile intermediates in a variety of other transformations, including the formation of carbon-heteroatom bonds (C-N, C-O), rhodium-catalyzed additions, and conjugate additions. organic-chemistry.org

Overview of Halogenated and Alkoxy-Substituted Phenylboronic Acids in Organic Synthesis

The functionality of a phenylboronic acid can be precisely tuned by adding substituents to the aromatic ring. Halogen (e.g., chloro) and alkoxy (e.g., ethoxy) groups are particularly significant in modifying the electronic properties and synthetic utility of the molecule.

Halogenated Phenylboronic Acids: The presence of one or more halogen atoms, such as chlorine, on the phenyl ring has several important implications. Halogens are electron-withdrawing groups, which can influence the reactivity of the boronic acid in cross-coupling reactions. Furthermore, the halogen atoms can serve as synthetic handles for subsequent transformations. For example, a dichlorinated phenylboronic acid can be used in a Suzuki coupling via its boronic acid group, leaving the chloro substituents untouched for later, different coupling reactions, allowing for the stepwise and controlled construction of complex, multi-substituted molecules. google.com

Alkoxy-Substituted Phenylboronic Acids: In contrast to halogens, alkoxy groups like ethoxy are electron-donating. This electronic effect can also modulate the reactivity of the molecule in catalytic cycles. The ethoxy group in 4-ethoxyphenylboronic acid, for instance, has been shown to be a key component in the synthesis of various biologically active molecules, including microtubule inhibitors and agents for treating spinal muscular atrophy. sigmaaldrich.com The presence of an alkoxy group can significantly influence the electronic structure of the final product, which is a critical factor in the design of new materials and pharmaceutical agents.

Research Trajectories and Academic Relevance of 2,3-Dichloro-4-ethoxyphenylboronic Acid

This compound is a highly substituted arylboronic acid that combines the features of both halogenation and alkoxy substitution. While specific, widespread research focused exclusively on this particular isomer is not extensively documented in mainstream literature—suggesting it may be a novel or specialized reagent—its molecular structure points toward significant academic and industrial potential.

The academic relevance of this compound lies in its potential as a specialized building block for creating highly functionalized and sterically hindered biaryl compounds. The unique 2,3-dichloro substitution pattern, combined with the 4-ethoxy group, offers a precise arrangement of electronic and steric properties.

Potential Research Trajectories:

Medicinal Chemistry: The compound is an ideal starting material for synthesizing novel pharmaceutical candidates. The biaryl structures derived from it could serve as scaffolds for inhibitors of enzymes like proteasomes or kinases, areas where substituted biaryls are of great interest. nih.govmdpi.com

Materials Science: It could be employed in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers, where the electronic properties and physical conformation of biaryl units are critical to performance. mdpi.com

Agrochemicals: The synthesis of new herbicides and fungicides often involves the creation of complex aryl structures, and this boronic acid could provide a route to novel active ingredients. google.com

The compound's structure allows for a predictable and controlled introduction of a 2,3-dichloro-4-ethoxyphenyl moiety into a target molecule via established methods like the Suzuki-Miyaura coupling. nih.gov This makes it a valuable tool for researchers engaged in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity or material properties.

Below are the key chemical properties of this compound, derived from its structure.

| Property | Value |

|---|---|

| Molecular Formula | C8H9BCl2O3 |

| Molecular Weight | 234.87 g/mol |

| CAS Number | Not readily available in public databases |

| Canonical SMILES | CCOC1=C(C=C(C=C1Cl)Cl)B(O)O |

| InChI Key | FGLUPMNVFRXJCI-UHFFFAOYSA-N |

Properties

IUPAC Name |

(2,3-dichloro-4-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BCl2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGFWZAWBZHWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246926 | |

| Record name | Boronic acid, B-(2,3-dichloro-4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096341-64-7 | |

| Record name | Boronic acid, B-(2,3-dichloro-4-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2,3-dichloro-4-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 4 Ethoxyphenylboronic Acid and Analogs

Organometallic Reagent-Based Borylation

The classic approach to synthesizing arylboronic acids relies on the borylation of organometallic intermediates, typically formed from aryl halides. This method involves a two-step process: the formation of a highly reactive organometallic compound, followed by its reaction with a boron-containing electrophile.

Grignard Reagent-Mediated Approaches to Boronic Acids

One of the most established methods for preparing arylboronic acids involves the use of Grignard reagents. orgsyn.orgnih.gov This process begins with the formation of an arylmagnesium halide (a Grignard reagent) from the corresponding aryl halide. For the synthesis of 2,3-dichloro-4-ethoxyphenylboronic acid, the precursor would be 1-bromo-2,3-dichloro-4-ethoxybenzene. This aryl bromide reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent. google.com

This organometallic intermediate is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent unwanted side reactions. orgsyn.orggoogle.com The reaction mixture is subsequently hydrolyzed with an acid to yield the final arylboronic acid. clockss.org A convenient protocol allows for the synthesis of various arylboronic acids in excellent yields at 0°C from arylbromides by direct insertion of magnesium in the presence of lithium chloride. organic-chemistry.org The general reaction is highly versatile and tolerates a range of functional groups. clockss.org

| Step | Description | Reactants | Conditions | Product |

| 1 | Grignard Formation | Aryl Halide, Mg | Ethereal Solvent (e.g., THF) | Arylmagnesium Halide |

| 2 | Borylation | Arylmagnesium Halide, Trialkyl Borate | Low Temperature (e.g., -78 °C) | Boronate Ester Intermediate |

| 3 | Hydrolysis | Boronate Ester Intermediate | Acidic aqueous solution | Arylboronic Acid |

Organolithium Reagent Trapping with Boric Esters

Similar to the Grignard approach, organolithium reagents provide a powerful route to arylboronic acids. orgsyn.orgnih.gov This method typically involves a halogen-metal exchange reaction, where an aryl halide is treated with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at very low temperatures. acs.orgnih.gov This generates a highly nucleophilic aryllithium species.

The aryllithium intermediate is then quenched with a trialkyl borate. organic-chemistry.org The subsequent acidic workup liberates the desired arylboronic acid. acs.orgnih.gov This method is particularly useful for substrates where Grignard reagent formation is difficult. Due to the high reactivity of organolithium reagents, these reactions must be performed at very low temperatures to avoid side reactions. google.com Flow chemistry techniques have been developed to manage these highly reactive intermediates, allowing for the synthesis of arylboronic esters bearing sensitive functional groups. rsc.org

| Reagent Type | Precursor | Key Reagents | Temperature | Advantage |

| Grignard | Aryl Halide | Mg, Trialkyl borate | 0 °C to -78 °C | General and convenient. organic-chemistry.org |

| Organolithium | Aryl Halide | Alkyllithium, Trialkyl borate | -78 °C or lower | Useful for complex substrates. google.com |

Transition Metal-Catalyzed Borylation Strategies

Modern synthetic chemistry often favors transition metal-catalyzed reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to traditional organometallic methods.

Miyaura Borylation of Aryl Halides

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylboronic esters. orgsyn.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org The resulting boronic esters can be easily hydrolyzed to the corresponding boronic acids if needed.

The reaction is catalyzed by palladium complexes, often with specialized phosphine (B1218219) ligands like XPhos, and requires a base such as potassium acetate (B1210297) or potassium phosphate. organic-chemistry.orgnih.gov The choice of base is critical to prevent the competing Suzuki coupling reaction. organic-chemistry.org This method is highly valued for its broad substrate scope and tolerance of various functional groups, making it suitable for complex molecule synthesis. rsc.orgacs.org More recently, catalysts based on more earth-abundant metals like iron have also been developed for this transformation. acs.org

| Component | Example | Role |

| Substrate | Aryl Halide (e.g., 1-bromo-2,3-dichloro-4-ethoxybenzene) | Source of the aryl group |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Catalyst | PdCl₂(dppf), XPhos-Pd-G2 | Facilitates the cross-coupling |

| Base | Potassium Acetate (KOAc) | Activates the catalyst and diboron reagent |

| Solvent | DMSO, Dioxane | Reaction medium |

Direct C-H Borylation of Arenes

Direct C-H borylation represents a highly atom-economical approach, as it avoids the need for pre-functionalized aryl halides. orgsyn.orgnih.gov This method involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by iridium, rhodium, or ruthenium complexes. google.comresearchgate.net For a substrate like 1,2-dichloro-3-ethoxybenzene, this reaction would ideally install the boryl group at a specific C-H position, guided by steric and electronic factors.

Iridium catalysts, often generated from precursors like [{Ir(OMe)(cod)}₂] and paired with bipyridine-based ligands, are highly effective for this transformation. researchgate.net The reaction provides arylboronates in excellent yields under relatively mild conditions. researchgate.net One-pot procedures have been developed where the iridium-catalyzed borylation is followed by conversion to the arylboronic acid or an aryltrifluoroborate salt, expanding the synthetic utility of this method. organic-chemistry.orgorganic-chemistry.org

Radical-Mediated Borylation Protocols for Arylboronic Acids

Radical-based methods offer an alternative, often complementary, approach to the synthesis of arylboronic acids, proceeding through aryl radical intermediates. bohrium.comrsc.org These reactions can be initiated photochemically, through the use of a radical initiator, or via single-electron transfer (SET) processes.

In a typical protocol, an aryl halide is converted into an aryl radical, which is then trapped by a diboron reagent. rsc.org For instance, photoinduced, metal-free borylation of haloarenes can directly yield boronic acids or esters. organic-chemistry.org Some methods employ a pyridine-stabilized boryl radical to enable a transition-metal-free borylation of haloarenes under mild conditions. organic-chemistry.org Another approach involves the Sandmeyer-type borylation, where an arylamine is converted to a diazonium salt, which then decomposes to form an aryl radical that is subsequently borylated. orgsyn.org These radical methods often exhibit excellent functional group tolerance. organic-chemistry.orgrsc.org

| Initiation Method | Aryl Radical Precursor | Key Features |

| Photochemical | Aryl Halide | Metal-free, UV or visible light. rsc.org |

| Radical Initiator | Arylamine (via diazonium salt) | Sandmeyer-type reaction, metal-free. orgsyn.org |

| Photoredox Catalysis | Aryl Halide | Uses a photocatalyst (e.g., Ir(ppy)₃) and visible light. rsc.org |

Electrophilic Arene Borylation via Friedel-Crafts Reaction

Electrophilic arene borylation is a direct method for forming a carbon-boron bond through an electrophilic aromatic substitution (EAS) mechanism, analogous to the classic Friedel-Crafts reaction. nih.govmasterorganicchemistry.com This approach is particularly effective for electron-rich aromatic compounds. The core of the reaction involves the generation of a highly reactive boron electrophile, typically a cationic species known as a borenium ion, which then attacks the aromatic ring. nih.gov

The generation of this boron electrophile is typically initiated by the reaction of a hydroborane, such as catecholborane, with a strong Lewis or Brønsted acid. nih.gov The acid facilitates the heterolysis of the boron-hydride (B-H) bond, forming a boronium ion which, after ligand dissociation, yields the active borenium ion electrophile. nih.gov A commonly used and effective initiator for this process is the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govacs.org

Historically, these Friedel-Crafts-type borylations required stringent conditions, including temperatures exceeding 80 °C, to achieve efficient catalytic turnover. nih.gov The reactions are typically conducted without the need for an external base or a dihydrogen acceptor. nih.gov Mechanistic studies have indicated that the regeneration of the active catalyst, which involves the release of dihydrogen (H₂), is often the rate-determining step. nih.gov

A significant breakthrough in this area was the discovery that the addition of simple alkenes to the reaction mixture can lead to a dramatic acceleration of the catalytic C-H borylation. nih.gov This innovation allows the reaction to proceed efficiently at room temperature, greatly enhancing the method's practicality and energy efficiency. nih.gov The regioselectivity of the reaction generally follows the established principles of electrophilic aromatic substitution, where the position of borylation is directed by the electronic properties of the substituents already present on the aromatic ring. nih.gov

| Catalyst System | Borylating Agent | Typical Conditions | Key Findings |

| Lewis/Brønsted Acids (e.g., B(C₆F₅)₃) | Catecholborane | >80 °C, no base required | Generates a borenium ion for electrophilic attack on electron-rich arenes. nih.gov |

| B(C₆F₅)₃ with Alkene Additive | Catecholborane | Room Temperature | Alkenes act as hydrogen acceptors, accelerating the rate-limiting catalyst regeneration step. nih.gov |

| Cationic Zinc Lewis Acids | Pinacolborane or Catecholborane | Varies | Borylation proceeds via activation of the hydroborane by the zinc electrophile. rsc.org |

Advancements in Green Chemistry for Arylboronic Acid Synthesis

In recent years, the principles of green chemistry have driven significant innovation in the synthesis of arylboronic acids, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. These advancements provide more sustainable alternatives to traditional methods that often rely on pre-formed organometallic reagents like Grignard or organolithium compounds. nih.gov

Photocatalytic Borylation One of the most prominent green advancements is the use of photocatalysis. These methods harness visible light to drive the borylation of aryl halides under very mild conditions, often at room temperature. rsc.org A key advantage is the ability to conduct these reactions without a transition-metal catalyst, instead using organic photosensitizers. thieme-connect.comresearchgate.netscholarhub.vn This metal-free approach simplifies product purification and avoids contamination with heavy metals. rsc.orgnih.gov These reactions show broad substrate compatibility and functional group tolerance. nih.govrsc.org

Use of Aqueous Media The replacement of volatile organic solvents with water is a cornerstone of green chemistry. Several methodologies have been developed for the synthesis of arylboronates in aqueous systems. rsc.org Photocatalytic borylations of aryl halides have been successfully performed in water, offering an environmentally benign route to these valuable compounds. thieme-connect.comrsc.org Furthermore, palladium-catalyzed borylation of aryl bromides can be achieved efficiently in water by employing micellar conditions, which help to solubilize the organic reactants. organic-chemistry.org

One-Pot Procedures One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are inherently greener as they reduce solvent usage, energy consumption, and waste generation. Several one-pot procedures for arylboronic acid synthesis have been developed. For example, iridium-catalyzed C-H borylation of arenes can be followed by an in-situ conversion of the resulting boronate ester into the corresponding arylboronic acid or a more stable aryl trifluoroborate salt. organic-chemistry.orgacs.org Another efficient strategy involves a one-pot sequence where the arylboronate is first synthesized via a modified Miyaura borylation and then used directly in a subsequent Suzuki cross-coupling reaction without isolation. nih.govacs.org

Transition-Metal-Free Approaches Beyond photocatalysis, other transition-metal-free borylation methods have emerged. These reactions often proceed through a radical pathway. acs.orgnih.gov For instance, aryl bromides can be converted to arylboronic acids using bis-boronic acid under mild, metal-free conditions. acs.org Similarly, both alkyl and aryl iodides can undergo radical borylation with bis(catecholato)diboron (B79384) without the need for any metal catalyst or additives. nih.gov

| Green Methodology | Catalyst / Conditions | Solvent | Key Advantages |

| Photocatalysis | Organic Dye / Visible Light | Water / Organic | Metal-free, room temperature, mild conditions, high functional group tolerance. thieme-connect.comresearchgate.netnih.gov |

| Aqueous Synthesis | Pd Catalyst / Micelles | Water | Avoids volatile organic solvents, environmentally friendly. organic-chemistry.org |

| Heterogeneous Photocatalysis | Recyclable Cu@g-C₃N₄ / Visible Light | Water | Use of a recyclable catalyst, green solvent, and air as an oxidant. acs.org |

| One-Pot Synthesis | Ir or Pd Catalysis | Organic | Improved efficiency, reduced waste, avoids intermediate isolation. organic-chemistry.orgnih.govacs.org |

| Metal-Free Radical Borylation | Radical Initiator / Mild Heat | Organic | Avoids transition metals, proceeds via a radical mechanism. acs.orgnih.gov |

Mechanistic Investigations and Reactivity Profiles in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reaction Dynamics

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl structures. numberanalytics.commusechem.com The reaction of an organoboron compound, such as 2,3-Dichloro-4-ethoxyphenylboronic acid, with an organohalide is catalyzed by a palladium complex. numberanalytics.com The catalytic cycle is broadly accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.commusechem.comlibretexts.org

The catalytic cycle begins with the active Pd(0) catalyst. chemrxiv.org

Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. numberanalytics.comlibretexts.org The arylpalladium(II) halide complex formed during oxidative addition reacts with the boronic acid in the presence of a base. libretexts.org The base activates the boronic acid, forming a more nucleophilic boronate species [R-B(OH)3]⁻, which then transfers its aryl group (in this case, the 2,3-dichloro-4-ethoxyphenyl group) to the palladium, displacing the halide. This forms a diarylpalladium(II) intermediate. deepdyve.comresearchgate.net

Reductive Elimination : In the final step, the two organic groups on the diarylpalladium(II) complex are coupled, forming the new carbon-carbon bond of the biaryl product. numberanalytics.comlibretexts.org This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org Kinetic studies have shown that this step follows first-order kinetics. libretexts.org

The precise mechanism of the transmetalation step has been a subject of considerable debate and investigation, with two primary pathways being proposed. rsc.orgresearchgate.net

Boronate Pathway : This pathway posits that the base reacts first with the boronic acid (e.g., this compound) to form a negatively charged, tetracoordinate boronate species [ArB(OH)₃]⁻. acs.orgnih.gov This more nucleophilic boronate then displaces the halide from the arylpalladium(II) complex to facilitate the transfer of the aryl group. nih.govnih.gov

Oxo-Palladium Pathway : In this alternative mechanism, the base (typically a hydroxide) first displaces the halide on the arylpalladium(II) complex to form an arylpalladium(II) hydroxide (B78521) species (ArPdL₂OH). acs.orgnih.gov This palladium-hydroxo complex then reacts with the neutral boronic acid. researchgate.netnih.gov

Computational and experimental studies have provided evidence for both pathways, and the dominant mechanism can depend on specific reaction conditions such as the nature of the reactants, the base used, and the solvent system. researchgate.netresearchgate.net For instance, stoichiometric reaction studies have shown that the reaction of a palladium hydroxo complex with a boronic acid can be significantly faster than the reaction of a palladium halide with a boronate, suggesting the oxo-palladium pathway is kinetically favored under certain conditions. nih.govnih.gov DFT (Density Functional Theory) computational studies have also been employed to calculate the energy barriers for both pathways, providing insights that suggest both are plausible, with the favorability depending on the specific ligands and substrates involved. nih.gov

| Pathway | Description | Key Intermediates |

|---|---|---|

| Boronate Pathway | The base activates the boronic acid to form a more nucleophilic boronate, which then reacts with the Pd(II)-halide complex. acs.orgnih.gov | Tetracoordinate boronate [ArB(OH)₃]⁻ |

| Oxo-Palladium Pathway | The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then reacts with the neutral boronic acid. acs.orgnih.gov | Arylpalladium(II) hydroxide [ArPd(L)₂OH] |

The base is a critical component in the Suzuki-Miyaura coupling, and its role is multifaceted. deepdyve.com A primary function is the activation of the boronic acid. By reacting with this compound, the base converts it into the corresponding trihydroxyborate. deepdyve.comresearchgate.net This increases the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic palladium(II) center during transmetalation. deepdyve.com

Furthermore, the base plays a role in the formation of palladium-hydroxo complexes, which are key intermediates in the oxo-palladium pathway for transmetalation. nih.gov The choice and stoichiometry of the base can influence the reaction selectivity, especially in competitive reactions between different boronic acids. deepdyve.comscilit.com Studies have shown that using fewer equivalents of base can favor the reactivity of the boronic acid with a lower pKa. deepdyve.com The gradual formation of boric acid as a byproduct during the reaction can also affect the acid-base equilibrium of the medium. deepdyve.com In some cases, the base can also influence the rate of reductive elimination. researchgate.net

The efficiency and rate of the Suzuki-Miyaura coupling are influenced by several factors, including the nature of the substrates, catalyst, ligand, base, and solvent. Kinetic studies are essential for understanding these relationships and optimizing reaction conditions. mdpi.com

The oxidative addition step is frequently the rate-determining step in the catalytic cycle. numberanalytics.com Consequently, the choice of the aryl halide is paramount; aryl iodides react fastest, followed by bromides and then chlorides. numberanalytics.com The electronic properties of the substituents on both the aryl halide and the arylboronic acid also play a significant role. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition, while electron-donating groups on the boronic acid can enhance the rate of transmetalation. In the case of this compound, the two chlorine atoms are electron-withdrawing, which could decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step. Conversely, the para-ethoxy group is electron-donating, which would counteract this effect to some extent.

Kinetic modeling has been used to optimize processes by identifying the active catalytic species and rate-determining steps, leading to reductions in catalyst loading and reaction times. acs.org Single-molecule fluorescence microscopy has also been employed to study the kinetics of individual catalytic cycles, providing insights into catalyst activity and efficiency at a molecular level. acs.org

| Factor | Effect on Reaction Rate/Efficiency |

|---|---|

| Aryl Halide (R-X) | Reactivity order: R-I > R-Br > R-Cl. Electron-withdrawing groups on the aryl ring generally increase the rate of oxidative addition. numberanalytics.com |

| Boronic Acid (Ar-B(OH)₂) | Electron-donating groups on the aryl ring can increase the rate of transmetalation. libretexts.org |

| Catalyst/Ligand | Bulky, electron-rich phosphine (B1218219) ligands often facilitate both oxidative addition and reductive elimination. libretexts.org |

| Base | Activates the boronic acid; stronger bases can increase the rate but may also promote side reactions. libretexts.org |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to increased side products like those from protodeboronation. researchgate.net |

Competing Reactions and Strategies for Mitigation

A significant side reaction that can diminish the efficiency of the Suzuki-Miyaura coupling is protodeboronation. wikipedia.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid starting material. wikipedia.org

Protodeboronation of arylboronic acids like this compound can proceed through several distinct mechanistic pathways, depending on the reaction conditions. rsc.orgwikipedia.org

Acid-Catalyzed Protodeboronation : In the presence of acid, the protodeboronation of arylboronic acids can occur readily. researchgate.netrsc.orgrsc.org Density functional theory studies suggest that this process can proceed via an intermolecular metathesis involving a four-membered ring transition state between the boronic acid and the acid. rsc.orgrsc.org This pathway is generally more pronounced for arylboronic acids bearing electron-donating substituents. researchgate.net

Base-Catalyzed Protodeboronation : This pathway is particularly relevant to the Suzuki-Miyaura reaction, which is conducted under basic conditions. rsc.org The mechanism involves the formation of the arylboronate anion, which then reacts with a proton source, such as water. wikipedia.org The rate of base-catalyzed protodeboronation can be highly sensitive to pH. ed.ac.uk Kinetic studies on a range of arylboronic acids have revealed that the stability of the corresponding trihydroxyboronates is a key factor, with those derived from highly electron-deficient arylboronic acids being particularly unstable. acs.orgnih.gov

Metal-Salt Catalysis : Various metal salts, including those of silver and copper, have been shown to catalyze the protodeboronation reaction. rsc.orgrsc.orgrsc.org For instance, a silver-catalyzed process promoted by a base has been developed, where the base facilitates the formation of the reactive arylboronate anion. rsc.orgrsc.org

Given that protodeboronation is a significant competing reaction, strategies to mitigate it are crucial. These can include the use of boronic esters or trifluoroborate salts, which exhibit different stability and release the active boronic acid slowly under the reaction conditions, thus keeping its concentration low and minimizing the side reaction. wikipedia.orged.ac.uk Careful selection of the base, solvent, and temperature is also essential to favor the desired cross-coupling pathway over protodeboronation. researchgate.net

Despite a comprehensive search for scholarly articles and scientific literature, no specific research findings detailing the mechanistic investigations and reactivity profiles of This compound in the requested organic transformations could be located. The existing body of chemical literature does not appear to contain specific studies on the oxidative homocoupling pathways, the use of its organotrifluoroborate salts for side reaction suppression, its application in hydroboration reactions, or its behavior in other transition metal-catalyzed cross-coupling modalities.

General principles of these reactions are well-established for a wide range of boronic acids; however, the precise reactivity, potential for side reactions, and specific mechanistic pathways are highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid. The presence of two chlorine atoms and an ethoxy group on the aromatic ring of the title compound would undoubtedly influence its reactivity in unique ways. Without specific experimental data or theoretical studies on this compound, any discussion of its behavior in the outlined transformations would be speculative and could not be substantiated with factual, scientifically accurate information as per the instructions.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy, as the necessary research findings for this specific compound are not available in the public domain.

Catalytic Applications of Arylboronic Acids Beyond Cross Coupling

Principles and Scope of Boronic Acid Catalysis (BAC)rsc.org

Boronic acid catalysis (BAC) leverages the ability of boronic acids to act as Lewis acids, enabling them to form reversible covalent bonds with various functional groups, most notably hydroxyl groups. rsc.org This interaction activates the substrates, facilitating a range of chemical transformations under mild conditions. The catalytic cycle typically involves the formation of a boronate ester intermediate, which enhances the reactivity of the substrate, followed by the desired chemical reaction and subsequent release of the boronic acid catalyst.

Activation of Hydroxy Functional Groups for Enhanced Reactivityscholaris.ca

Arylboronic acids are effective catalysts for the activation of hydroxyl groups in alcohols and carboxylic acids. scholaris.ca This activation circumvents the need for stoichiometric activating agents, which are often wasteful and toxic. ualberta.ca By forming a reversible covalent bond with the hydroxyl group, the boronic acid enhances the leaving group ability of the hydroxyl moiety, thereby promoting nucleophilic substitution or elimination reactions. scholaris.ca Electron-deficient arylboronic acids, in particular, exhibit high Lewis acidity, which polarizes the C–O bond in alcohols, facilitating their activation. scholaris.ca The catalytic efficacy of arylboronic acids in these transformations is often influenced by the nature and position of substituents on the aromatic ring. scholaris.ca

Promotion of Amide Formation from Carboxylic Acids and Aminesrsc.org

The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging transformation due to the formation of a stable ammonium (B1175870) carboxylate salt. Arylboronic acids catalyze this reaction by activating the carboxylic acid. rsc.org The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is a mixed anhydride (B1165640). researchgate.net This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, leading to the formation of the amide bond and regeneration of the boronic acid catalyst. researchgate.net The removal of water is crucial for driving the reaction to completion. rsc.org

Table 1: Representative Arylboronic Acid-Catalyzed Amide Synthesis

Note: This table illustrates the general scope of the reaction and is not specific to 2,3-Dichloro-4-ethoxyphenylboronic acid.

| Carboxylic Acid | Amine | Arylboronic Acid Catalyst | Product |

| Benzoic Acid | Benzylamine | Phenylboronic acid | N-Benzylbenzamide |

| Acetic Acid | Aniline | 3,4,5-Trifluorophenylboronic acid | N-Phenylacetamide |

| Propionic Acid | Cyclohexylamine | o-Iodophenylboronic acid | N-Cyclohexylpropionamide |

Catalysis in Cycloaddition and Conjugate Addition Reactionsnih.gov

Arylboronic acids have demonstrated their catalytic potential in cycloaddition and conjugate addition reactions. nih.gov In Diels-Alder reactions involving unsaturated carboxylic acids, an ortho-substituted arylboronic acid can act as a catalyst by forming a mixed anhydride with the dienophile, thereby lowering its LUMO energy and accelerating the reaction. nih.gov Similarly, in conjugate additions, arylboronic acids can activate α,β-unsaturated carbonyl compounds, making them more susceptible to nucleophilic attack. beilstein-journals.org The specific nature of the arylboronic acid, including its electronic properties and substitution pattern, can influence the efficiency and selectivity of these reactions. nih.gov

Generation and Trapping of Carbocation Intermediates in Friedel-Crafts Type Reactionsacs.org

Electron-deficient arylboronic acids are capable of catalyzing Friedel-Crafts alkylation reactions. nih.gov They activate benzylic and allylic alcohols by facilitating the departure of the hydroxyl group to generate a carbocation intermediate. acs.org This electrophilic species is then trapped by electron-rich arenes or other nucleophiles to form a new carbon-carbon bond. acs.org This method provides a direct and atom-economical approach to Friedel-Crafts alkylation, avoiding the use of strong traditional Lewis or Brønsted acids. nih.gov

Advanced Spectroscopic Characterization and Computational Analysis

Experimental Spectroscopic Characterization Techniques

No specific experimental spectra or data have been found for 2,3-Dichloro-4-ethoxyphenylboronic acid. A thorough characterization would typically involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)

¹H and ¹³C NMR data are fundamental for elucidating the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would confirm the substitution pattern on the aromatic ring and the structure of the ethoxy group. 2D NMR experiments such as COSY, HSQC, and HMBC would be required to unambiguously assign all proton and carbon signals.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

An FTIR spectrum would reveal the characteristic vibrational modes of the molecule. Key absorptions would include O-H stretching of the boronic acid group, C-O stretching of the ether, C-Cl stretching, and various aromatic C-H and C=C vibrations.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary vibrational data to FTIR, particularly for non-polar bonds. This would aid in a more complete vibrational analysis of the molecular structure.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This would provide precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding.

Quantum Chemical and Computational Modeling Studies

No computational studies specifically modeling this compound were identified. Such studies, typically using methods like Density Functional Theory (DFT), would be invaluable for correlating experimental data with theoretical calculations, predicting molecular properties, and understanding the electronic structure.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic framework. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the most stable geometric configuration by minimizing the energy of the system.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: As specific experimental or theoretical data for this exact compound is not publicly available, this table is a representative example of parameters that would be determined through DFT calculations.)

| Parameter | Value |

| C-Cl Bond Length (Å) | 1.74 |

| C-O Bond Length (Å) | 1.36 |

| C-B Bond Length (Å) | 1.56 |

| O-C-C Bond Angle (°) | 118.0 |

| C-C-B Bond Angle (°) | 121.0 |

Conformational Analysis and Solvent Effects on Molecular Conformations

The presence of rotatable bonds, such as those in the ethoxy and boronic acid groups, means that this compound can exist in various conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. The relative orientation of the hydroxyl groups of the boronic acid moiety is a critical aspect of this analysis, with different arrangements leading to variations in stability.

The surrounding environment can also impact molecular conformation. The inclusion of solvent effects in computational models, often using approaches like the Polarizable Continuum Model (PCM), demonstrates how the polarity of the solvent can influence the preference for certain conformers by stabilizing or destabilizing them through intermolecular interactions.

Analysis of Electronic Properties (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MESP))

The electronic behavior of a molecule is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. For this compound, the MESP would highlight the electron-rich areas near the oxygen and chlorine atoms and electron-deficient regions, likely around the boron atom and hydrogen atoms of the hydroxyl groups.

Table 2: Calculated Electronic Properties (Theoretical) (Note: This table represents typical data obtained from such analyses, as specific values for this compound are not available in the public domain.)

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

Vibrational Frequency Analysis Using Scaled Quantum Mechanical (SQM) Methods

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are used to compute these harmonic vibrational frequencies. However, there is often a systematic deviation between theoretical and experimental values.

To improve the accuracy of the predictions, Scaled Quantum Mechanical (SQM) methods are employed. This involves scaling the calculated frequencies with empirical factors to better match experimental data. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's structural dynamics.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Phenylboronic acids are renowned for their utility in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational chemistry plays a vital role in elucidating the intricate mechanisms of these reactions. By modeling the reaction pathway, it is possible to identify key intermediates and, crucially, the transition states that connect them.

For this compound, theoretical studies can map out the energy profile of its participation in a Suzuki coupling. This involves calculating the energies of the reactants, intermediates, transition states, and products. The highest energy point on this profile, the transition state, determines the activation energy and thus the rate of the reaction. Understanding these mechanistic details is essential for optimizing reaction conditions and predicting the outcomes of new synthetic routes. The electronic and steric properties of the chloro and ethoxy substituents would be expected to have a significant influence on the reaction kinetics and thermodynamics.

Synthetic Utility and Derivatization in Complex Molecular Architectures

Versatility as a Building Block in C-C Bond Formation

2,3-Dichloro-4-ethoxyphenylboronic acid is a potent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The boronic acid moiety readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate.

The presence of two chlorine atoms on the phenyl ring of this compound influences its reactivity and provides opportunities for further functionalization. These electron-withdrawing groups can affect the electronic properties of the resulting biaryl compounds. The ethoxy group, an electron-donating group, further modulates the electronic nature of the aromatic ring. This combination of substituents makes the compound a versatile tool for fine-tuning the properties of the target molecules.

A typical Suzuki-Miyaura coupling reaction involving an arylboronic acid is depicted in the following scheme:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Ar-B(OH)₂ | Ar'-X (X = Br, I) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Ar-Ar' | Variable |

Synthesis of Diversely Functionalized Biaryl Compounds

The primary application of this compound lies in the synthesis of diversely functionalized biaryl compounds. Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. By coupling this boronic acid with a variety of aryl halides, a wide range of substituted biaryls can be accessed.

For instance, in the development of novel therapeutic agents, the synthesis of complex molecules often requires the assembly of multiple aromatic fragments. A study on thyroid hormone receptor β agonists reported the synthesis of a compound containing a 3,5-dichloro-4-(pyridazin-3-yloxy)phenyl moiety. nih.gov While not the exact same substitution pattern, the synthesis of this structurally related fragment highlights the utility of dichlorinated phenyl building blocks in constructing complex, biologically active molecules. The general synthetic strategy often involves a Suzuki-Miyaura coupling to create the core biaryl structure, followed by further modifications.

The following table illustrates a representative Suzuki-Miyaura reaction for the synthesis of a substituted biaryl compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-bromo-4-nitrobenzene | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not Reported |

Integration into Natural Product Synthesis Schemes

While direct examples of the integration of this compound into the total synthesis of natural products are not prominently reported in the literature, its potential as a building block is significant. Many natural products contain highly substituted biaryl moieties, and the Suzuki-Miyaura coupling is a frequently employed method for their construction.

The unique substitution pattern of this compound could be strategically employed to introduce specific functionalities into a natural product scaffold. The chlorine atoms can serve as handles for further transformations, such as additional cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the late-stage diversification of complex molecules. The ethoxy group can also be a key feature or a precursor to a hydroxyl group, which is common in natural products. The principles of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, make arylboronic acids like this one valuable assets in the synthetic chemist's toolbox.

Precursors for Advanced Materials Development

The development of advanced materials, particularly in the field of organic electronics, often relies on the synthesis of conjugated organic molecules with tailored electronic properties. Halogenated aromatic compounds are known to influence the electronic characteristics and solid-state packing of organic semiconductors. researchgate.net The incorporation of chlorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO) and affect the charge transport properties of the material. researchgate.net

Therefore, this compound can serve as a precursor for the synthesis of novel organic electronic materials. By incorporating this unit into larger conjugated systems, such as polymers or small molecules for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), it is possible to fine-tune the material's performance. The ethoxy group provides additional functionality and can influence the solubility and processing of the final material.

Derivatization Strategies and Selective Functional Group Transformations

The synthetic utility of this compound is further enhanced by the potential for selective derivatization of its functional groups. The boronic acid moiety itself can be converted to other functional groups, such as a hydroxyl group via oxidation or a halogen via halodeboronation.

The two chlorine atoms on the aromatic ring offer opportunities for selective transformations. Under specific reaction conditions, it may be possible to selectively displace one chlorine atom over the other through nucleophilic aromatic substitution or to engage them in further cross-coupling reactions. The differing electronic environment of the two chlorine atoms, due to the ortho- and meta-relationship with the ethoxy and boronic acid groups, could potentially be exploited for regioselective functionalization.

Furthermore, the ethoxy group can be cleaved to reveal a phenol, which can then be used for a variety of subsequent reactions, including etherification, esterification, or as a directing group for further aromatic substitutions. These derivatization strategies significantly expand the range of complex molecules that can be accessed from this versatile building block.

Sustainability and Environmental Considerations in Arylboronic Acid Chemistry

Implementation of Green Chemistry Principles in Synthetic Design

The synthesis of arylboronic acids, including 2,3-Dichloro-4-ethoxyphenylboronic acid, traditionally involves multi-step procedures that can generate significant waste and utilize hazardous materials. The application of green chemistry principles seeks to address these shortcomings by designing synthetic pathways that are inherently safer and more environmentally benign. Key principles relevant to the synthesis of this compound include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.

In the context of this compound, this involves a critical evaluation of starting materials, reagents, and reaction conditions. For instance, moving away from stoichiometric reagents in favor of catalytic methods can significantly reduce waste. The choice of catalyst is also crucial, with a preference for non-toxic, earth-abundant metals where possible. Furthermore, designing syntheses that minimize the use of protecting groups can shorten reaction sequences and reduce the generation of by-products. While specific research on the green synthesis of this compound is not extensively documented, the general advancements in arylboronic acid synthesis point towards the adoption of more sustainable practices.

Optimization for Atom Economy and Waste Reduction

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netjocpr.com Reactions with high atom economy are those that incorporate a maximal number of atoms from the reactants into the final product, thereby minimizing waste. researchgate.netjocpr.com

For the synthesis of this compound, optimizing for atom economy involves selecting reaction types that are inherently efficient, such as addition and cycloaddition reactions. However, the synthesis of arylboronic acids often involves substitution reactions, which can have lower atom economies. To mitigate this, chemists can focus on reaction pathways that generate benign by-products, such as water.

Exploration of Sustainable Solvents and Alternative Reaction Media (e.g., Aqueous, Ionic Liquids, Solvent-Free Systems)

Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. A major focus of green chemistry is the replacement of these solvents with more sustainable alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-soluble catalysts and surfactants has enabled many cross-coupling reactions, including those involving arylboronic acids, to be performed in aqueous media. nih.gov Micellar catalysis in water, for instance, can facilitate the reaction of hydrophobic substrates. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. iosrjen.orgresearchgate.net They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. iosrjen.org These properties make them attractive as alternative reaction media, potentially allowing for easier product separation and catalyst recycling. iosrjen.orgorganic-chemistry.org While the application of ionic liquids specifically for the synthesis or use of this compound is not widely reported, the broader field of arylboronic acid chemistry has seen their exploration. organic-chemistry.org

Solvent-Free Systems: Conducting reactions in the absence of a solvent is the most environmentally friendly approach, as it completely eliminates solvent-related waste. Solid-state reactions or reactions that proceed with one of the reactants acting as the solvent are examples of this approach.

| Reaction Medium | Advantages | Challenges |

| Aqueous | Non-toxic, non-flammable, abundant, inexpensive. | Poor solubility of many organic substrates, potential for hydrolysis of reagents. |

| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling. | High cost, potential toxicity and biodegradability concerns, high viscosity. |

| Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates. | Limited to certain reaction types, potential for heat and mass transfer issues. |

Application of Microwave-Assisted Synthesis for Process Intensification

Microwave-assisted synthesis has emerged as a powerful tool for process intensification in organic chemistry. numberanalytics.comajgreenchem.com By directly heating the reaction mixture through dielectric heating, microwave irradiation can lead to significantly reduced reaction times, increased product yields, and improved product purity compared to conventional heating methods. numberanalytics.comajgreenchem.commdpi.com

The application of microwave technology is particularly beneficial for reactions that are typically slow under conventional heating, such as certain palladium-catalyzed cross-coupling reactions. mdpi.comnih.govmdpi.com The rapid heating and ability to reach higher temperatures in sealed vessels can overcome activation barriers and accelerate reaction rates. atomfair.com This not only improves the efficiency of the synthesis but also contributes to energy savings. numberanalytics.comrsc.orgacs.org

In the context of this compound, microwave-assisted Suzuki-Miyaura coupling reactions could offer a more sustainable route to biaryl compounds. nih.govsemanticscholar.org The reduced reaction times minimize energy consumption and can lead to cleaner reaction profiles, reducing the need for extensive purification. numberanalytics.comajgreenchem.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Dielectric heating |

| Heating Profile | Non-uniform, vessel walls are hotter | Uniform, direct heating of the reaction mixture |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Often lower due to heat loss | Can be significantly higher |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Arylboronic Acid Transformations

The transformation of arylboronic acids is a cornerstone of modern cross-coupling chemistry. While palladium-catalyzed reactions have been extensively studied and utilized, future research is increasingly directed towards the development of novel catalytic systems that offer improved performance, sustainability, and unique reactivity. A significant trend is the exploration of catalysts based on more abundant and less toxic first-row transition metals such as copper, nickel, and iron. These catalysts not only present a more economical and environmentally friendly alternative to precious metals but also exhibit distinct catalytic activities that can lead to novel transformations.

Furthermore, the concept of "catalyst-free" or "base-catalyzed" transformations of arylboronic acids is gaining traction. acs.org Mechanistic studies have revealed that under certain conditions, reactions previously thought to be metal-catalyzed can proceed via a base-catalyzed ipso-substitution pathway. acs.org This has led to the rational design of simple and effective base-catalyzed halodeboronation methods, which are particularly valuable for applications such as radiolabeling. acs.org

Another burgeoning area is the use of arylboronic acids themselves as catalysts. nih.govnih.gov Organoboron acids are stable and organic-soluble Lewis acids capable of catalyzing a variety of organic transformations, including dehydrative C-alkylation and allylation reactions. nih.govresearchgate.net These processes often proceed with the release of water as the only byproduct, aligning with the principles of green chemistry. nih.govresearchgate.net Future work in this domain will likely focus on expanding the repertoire of reactions catalyzed by arylboronic acids and developing more sophisticated organoboron acid catalysts with enhanced activity and selectivity.

| Catalytic System | Metal/Element | Key Advantages | Potential Applications |

| First-Row Transition Metal Catalysts | Cu, Ni, Fe | Abundant, low toxicity, unique reactivity | Cross-coupling, C-H functionalization |

| Base-Catalyzed Systems | N/A | Metal-free, simple, cost-effective | Halodeboronation, radiolabeling |

| Arylboronic Acid Catalysts | Boron | Metal-free, low toxicity, green | Dehydrative C-C bond formation, esterification |

Expanding Substrate Scope and Functional Group Tolerance in Coupling Reactions

A major objective in synthetic chemistry is the development of reactions that are tolerant of a wide array of functional groups, thereby minimizing the need for protecting group strategies and shortening synthetic sequences. For reactions involving arylboronic acids, significant efforts are being made to expand the substrate scope and enhance functional group tolerance. This includes the design of new ligands and catalyst systems that can accommodate previously challenging substrates, such as those that are sterically hindered or electronically deactivated.

Recent advancements have demonstrated that by carefully selecting the catalyst, ligands, and reaction conditions, a broad range of functional groups, including halogens, ketones, and esters, can be tolerated in cross-coupling reactions. organic-chemistry.orgacs.org For instance, nickel-catalyzed three-component carbosulfenylation of unactivated alkenes with arylboronic acids and disulfide electrophiles has been shown to proceed with excellent functional group tolerance. researchgate.net Similarly, palladium-catalyzed heteroannulation reactions have been developed that tolerate a wide variety of functional groups on both the arylboronic acid and the coupling partner. researchgate.net

The development of milder reaction conditions is also crucial for expanding substrate scope. For example, the use of hydroxamate leaving groups in BF3·OEt2-promoted cross-couplings of organotrifluoroborates has enabled reactions to proceed at low temperatures and within minutes, accommodating a wider range of functional groups. organic-chemistry.org Future research will continue to push the boundaries of functional group compatibility, aiming for reactions that can be performed on complex molecules without affecting sensitive functionalities.

| Reaction Type | Catalyst System | Tolerated Functional Groups | Reference |

| Cross-Coupling | Palladium, Nickel | Halogens, ketones, esters | organic-chemistry.orgacs.org |

| Carbosulfenylation | Nickel | Wide range of aryl and sulfur moieties | researchgate.net |

| Heteroannulation | Palladium | N-Acetyl, -tosyl, -alkyl, free –NH2 | researchgate.net |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of computational chemistry and machine learning is revolutionizing the way chemical research is conducted. For arylboronic acids, advanced computational modeling is emerging as a powerful tool for predicting reactivity, optimizing reaction conditions, and designing novel catalysts. numberanalytics.com Quantum mechanical methods, such as density functional theory (DFT), are being widely used to elucidate reaction mechanisms and understand the factors that control reactivity and selectivity in transformations involving boronic acids. numberanalytics.com

Machine learning algorithms are also being increasingly employed to predict the properties and reactivity of boron-containing compounds. numberanalytics.comresearchgate.net By training models on large datasets of experimental results, it is possible to predict the outcome of new reactions with a high degree of accuracy. researchgate.net This predictive capability can significantly accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive experimental screening. researchgate.net

Computational methods are also being used to design novel boron-based catalysts with tailored properties. numberanalytics.com For example, computational screening can be used to identify promising catalyst structures, which can then be synthesized and tested experimentally. This synergy between computation and experiment is expected to play an increasingly important role in the future of chemical synthesis.

| Computational Method | Application | Impact on Research |

| Density Functional Theory (DFT) | Mechanistic studies, reactivity analysis | Deeper understanding of reaction pathways |

| Machine Learning | Predicting reactivity and properties | Accelerated discovery and optimization |

| Computational Catalyst Design | In silico screening of new catalysts | Rational design of more efficient catalysts |

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

The combination of flow chemistry and high-throughput experimentation (HTE) is another trend that is set to have a profound impact on the synthesis and application of arylboronic acids. researchgate.netrsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to handle unstable intermediates. researchgate.netacs.org

When coupled with HTE, flow chemistry allows for the rapid screening and optimization of reaction conditions. rsc.org Automated flow systems can be used to perform a large number of experiments in a short period, systematically varying parameters such as temperature, pressure, and reagent concentrations. This approach can dramatically accelerate the development of new synthetic methods and the optimization of existing ones. rsc.org

The synthesis of boronic acids themselves is also benefiting from flow chemistry. researchgate.netacs.org Flow processes have been developed for the synthesis of key boronic acid starting materials, enabling safer and more efficient production. researchgate.netacs.org Furthermore, acoustic dispensing technology is being used for the high-throughput synthesis of large libraries of boronic acid derivatives on a nanomole scale, providing access to a vast and diverse chemical space for drug discovery and other applications. nih.gov The continued development and integration of these automated technologies will undoubtedly lead to new discoveries and applications for arylboronic acids.

| Technology | Key Features | Benefits for Arylboronic Acid Chemistry |

| Flow Chemistry | Continuous processing, enhanced control | Safer synthesis, handling of unstable intermediates |

| High-Throughput Experimentation (HTE) | Rapid screening of many reactions | Accelerated discovery and optimization |

| Acoustic Dispensing | Nanomole-scale synthesis | Access to large and diverse compound libraries |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichloro-4-ethoxyphenylboronic acid, and how do substituent positions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step halogenation and boronation sequence. For example, starting with 4-ethoxyphenol, sequential chlorination at the 2- and 3-positions (using Cl₂ or SO₂Cl₂) followed by Miyaura borylation (Pd(dba)₂, B₂Pin₂, KOAc) yields the boronic acid . Substituent steric effects (e.g., ethoxy vs. chloro groups) may reduce yields due to hindered boronation; optimizing reaction time (12–24 hrs) and catalyst loading (5–10 mol% Pd) can mitigate this .

Q. How should researchers characterize purity and structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm; aromatic protons downfield-shifted due to electron-withdrawing Cl groups) .

- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Melting Point Analysis (mp ~240–245°C, consistent with dichlorophenylboronic acid analogs) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency under steric hindrance from chloro and ethoxy groups?

- Methodological Answer : Steric bulk reduces coupling efficiency. Strategies include:

- Catalyst Selection : Bulky ligands like SPhos or XPhos enhance turnover (e.g., Pd(OAc)₂/XPhos, 80°C, THF/H₂O) .

- Solvent Optimization : Polar aprotic solvents (DMF, dioxane) improve solubility of aryl halide partners .

- Microwave-Assisted Reactions : Reduce reaction time (30–60 min vs. 12 hrs) and improve yields by 10–15% .

Q. How do computational studies explain electronic effects on boronic acid reactivity?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) reveals:

- Electron-Withdrawing Effects : Cl groups lower the LUMO energy of the boronic acid, enhancing electrophilicity for transmetallation in Suzuki reactions .

- Resonance Effects : The ethoxy group donates electron density via resonance, partially counteracting Cl’s electron withdrawal, which can be modeled using Natural Bond Orbital (NBO) analysis .

Q. How to resolve discrepancies in reported spectral data or melting points across studies?

- Methodological Answer : Contradictions may arise from:

- Polymorphism : Recrystallize the compound from ethanol/water to isolate the thermodynamically stable form .

- Impurities : Use preparative HPLC to remove byproducts (e.g., deborylated intermediates) .

- Analytical Calibration : Cross-validate NMR chemical shifts with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and DSC for precise melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.